molecular formula C13H11NO3 B578111 3-(3-Hydroxymethylphenyl)isonicotinic acid CAS No. 1261991-78-9

3-(3-Hydroxymethylphenyl)isonicotinic acid

Cat. No. B578111
CAS RN: 1261991-78-9
M. Wt: 229.235
InChI Key: YTODBIIMKRCNKY-UHFFFAOYSA-N
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Description

“3-(3-Hydroxymethylphenyl)isonicotinic acid” is a derivative of isonicotinic acid . It is an organic compound with the molecular formula C13H11NO3 . The compound is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The molecular structure of “3-(3-Hydroxymethylphenyl)isonicotinic acid” consists of a pyridine ring with a carboxylic acid substituent at the 4-position and a phenyl ring with a hydroxymethyl group at the 3-position . The exact molecular weight is 229.07389321 .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(3-Hydroxymethylphenyl)isonicotinic acid” were not found in the retrieved papers, isonicotinic acid derivatives are known to participate in various chemical reactions . For instance, they can block the crosslinking of peptide chains during the biosynthesis of new peptidoglycan in the bacterial cell wall .

Scientific Research Applications

Luminescent Hybrid Materials

Research has focused on synthesizing modified derivatives of isonicotinic acid to create luminescent hybrid materials. For instance, by grafting 2-hydroxynicotinic acid with 3-(triethoxysilyl)-propyl isocyanate, researchers have developed hybrid materials that exhibit strong green or red emissions due to efficient intramolecular energy transfer processes. These materials are characterized by their ultraviolet absorption, phosphorescence, and luminescence spectra, indicating their potential applications in luminescent devices and sensors (Wang & Yan, 2006).

Crystal Structures and Schiff Bases

The synthesis and characterization of Schiff base compounds using isonicotinic acid derivatives have been extensively studied. These compounds have been analyzed for their crystal structures, demonstrating unique configurations and potential for forming layered or network structures through intermolecular hydrogen bonds. Such structural features underline their significance in the development of new materials with potential applications in catalysis, molecular recognition, and as precursors for further chemical modifications (Yang, 2007).

Organocatalysis

Isonicotinic acid has been employed as a dual and biological organocatalyst in the synthesis of pyranopyrazoles. This illustrates the compound's utility in facilitating green, efficient, and simple methods for preparing chemically significant compounds under solvent-free conditions. Such studies highlight the versatility of isonicotinic acid derivatives in catalysis and organic synthesis, offering pathways to more sustainable and environmentally friendly chemical processes (Zolfigol et al., 2013).

Pro-Chelating Agents

Research into the development of pro-chelating agents using isonicotinic acid derivatives has shown promise in addressing metal-induced oxidative stress. Compounds like isonicotinic acid [2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-hydrazide have been synthesized for their ability to inhibit iron-promoted hydroxyl radical formation. Such agents could be instrumental in therapeutic applications aimed at mitigating damage caused by free radicals (Charkoudian, Pham, & Franz, 2006).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Studies on isonicotinic acid complexes have expanded into the synthesis of coordination polymers and MOFs, showcasing their structural diversity and potential for application in gas storage, separation technologies, and catalysis. The ability of isonicotinic acid derivatives to form stable complexes with metals can be leveraged to construct materials with desirable properties for specific applications (Koo, 2016).

Safety and Hazards

The safety data sheet for isonicotinic acid hydrazide, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the compound .

Mechanism of Action

properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)12-7-14-5-4-11(12)13(16)17/h1-7,15H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTODBIIMKRCNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CN=C2)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687102
Record name 3-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261991-78-9
Record name 3-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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